

N2,9-Diacetylguanine (CAS: 3056-33-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N2,9-Diacetylguanine

Cat. No.: B015622

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,9-Diacetylguanine, with the Chemical Abstracts Service (CAS) number 3056-33-5, is a key synthetic intermediate in the production of a class of antiviral nucleoside analogs. This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, and its critical role in the development of antiviral therapeutics. While primarily recognized for its function as a precursor, this document also explores the limited available information on its potential intrinsic biological activities. The guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, virology, and drug development.

Chemical and Physical Properties

N2,9-Diacetylguanine is a synthetic derivative of the purine base guanine. The addition of two acetyl groups enhances its solubility in organic solvents, facilitating its use in various chemical reactions.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **N2,9-Diacetylguanine**

Property	Value	Reference(s)
CAS Number	3056-33-5	[2][3][4][5][6][7]
Molecular Formula	C ₉ H ₉ N ₅ O ₃	[2][7][8]
Molecular Weight	235.20 g/mol	[2][7][8]
IUPAC Name	N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide	[4][8]
Synonyms	2,9-Diacetylguanine, N,9-Diacetylguanine, Diacetylguanine, Acyclovir EP Impurity L	[4][5][6][7][8]
Appearance	White to yellow to orange crystalline powder	[1]
Melting Point	285 °C	[2]
SMILES	<chem>CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C</chem>	[2]
InChI Key	GILZZWCROUGLIS-UHFFFAOYSA-N	[8]
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	2 - 8 °C	[1]

Synthesis of N2,9-Diacetylguanine

N2,9-Diacetylguanine is typically synthesized from guanine through an acetylation reaction. Several methods have been reported, with variations in reagents, catalysts, and reaction conditions to optimize yield and purity.

Experimental Protocol: Acetylation of Guanine with Acetic Anhydride

This method is a common laboratory-scale synthesis of **N2,9-Diacetylguanine**.

Materials:

- Guanine
- Acetic anhydride
- Pyridine
- 4-Dimethylaminopyridine (DMAP) (catalyst)
- Distilled water
- Acetic acid
- Standard laboratory glassware and filtration apparatus

Procedure:

- Suspend guanine in pyridine in a round-bottom flask equipped with a magnetic stirrer.
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add acetic anhydride dropwise to the cooled suspension while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Heat the reaction mixture and remove pyridine and excess acetic anhydride by distillation under reduced pressure.
- Wash the resulting solid residue with distilled water to remove water-soluble impurities.
- Dissolve the solid in acetic acid and filter to remove any insoluble material.
- Crystallize the **N2,9-Diacetylguanine** from the acetic acid solution.

- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Note: This is a generalized protocol. For specific details on molar ratios and reaction times to achieve high yield and purity (over 90% and 99.5% respectively), refer to the patent literature.

[9]

Alternative Synthesis Method: Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate the synthesis of **N2,9-Diacetylguanine**, significantly reducing the reaction time.

Materials:

- Guanine
- Acetic anhydride
- p-Toluenesulfonic acid (p-TsOH) (catalyst)
- Microwave reactor

Procedure: A mixture of guanine, acetic anhydride, and a catalytic amount of p-toluenesulfonic acid is subjected to microwave irradiation. Optimal conditions, including the molar ratios of reactants and catalyst, microwave power, and reaction time, need to be established for specific equipment. This method has been reported to yield **N2,9-Diacetylguanine** in a significantly shorter time frame compared to conventional heating methods.

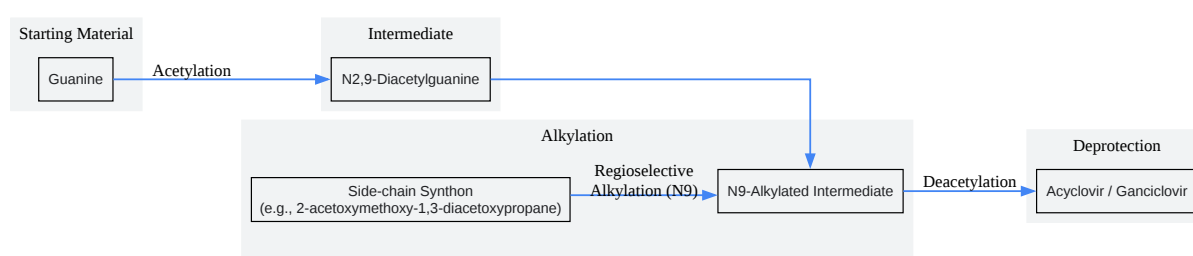
Role in the Synthesis of Antiviral Nucleoside Analogs

The primary and most significant application of **N2,9-Diacetylguanine** is as a crucial intermediate in the synthesis of potent antiviral drugs, most notably Acyclovir and Ganciclovir.

[6] The diacetylated form of guanine allows for regioselective alkylation at the N9 position, which is a key step in the synthesis of these acyclic nucleoside analogs.

Experimental Workflow: Synthesis of Acyclovir/Ganciclovir Precursors

The following diagram illustrates the general workflow for the synthesis of acyclovir or ganciclovir precursors starting from **N2,9-Diacetylguanine**.



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Caption: Synthetic pathway from guanine to Acyclovir/Ganciclovir via **N2,9-Diacetylguanine**.

Biological Activity and Mechanism of Action

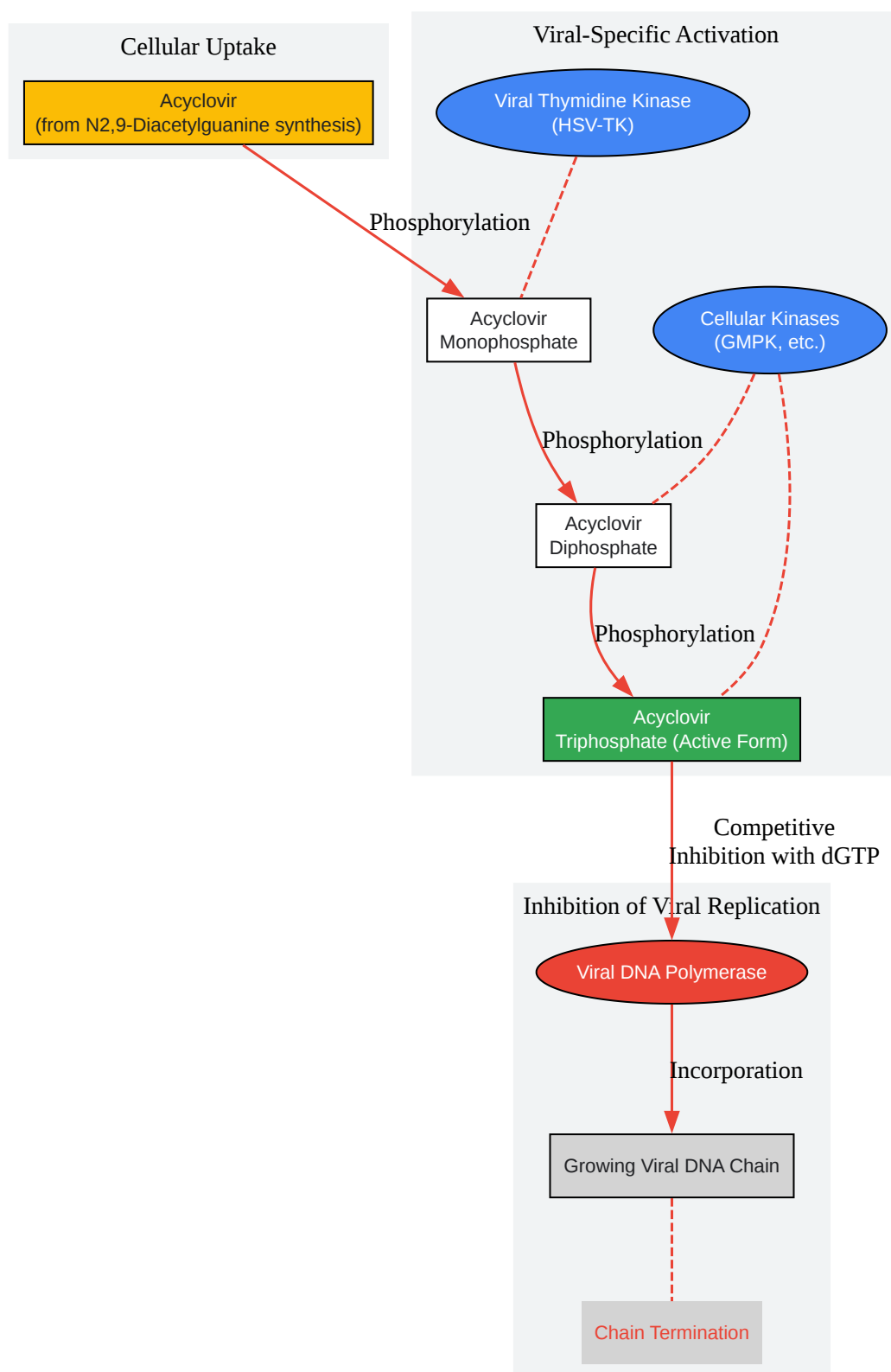
Intrinsic Biological Activity

While **N2,9-Diacetylguanine** is predominantly used as a chemical intermediate, there are some reports suggesting it may possess intrinsic antiviral properties. It has been proposed that **N2,9-Diacetylguanine** could inhibit the replication of herpes simplex virus (HSV) in vitro.[2] The suggested mechanisms include binding to viral DNA and inhibiting viral RNA synthesis.[2] Another proposed mechanism is the inhibition of ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides required for viral DNA replication.[2] However, it is crucial to note that detailed, quantitative studies, such as the determination of IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values, for **N2,9-Diacetylguanine** are not readily available in the peer-reviewed literature. Therefore, its standing as a direct-acting antiviral agent remains to be conclusively established.

Mechanism of Action of Derived Antivirals (Acyclovir/Ganciclovir)

The profound therapeutic impact of **N2,9-Diacetylguanine** lies in its role as a precursor to antivirals like Acyclovir and Ganciclovir. These drugs are highly effective against herpesviruses due to their specific mechanism of action, which is initiated by viral enzymes.

The following diagram illustrates the signaling pathway and mechanism of action for Acyclovir, which is analogous to that of Ganciclovir.



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Caption: Mechanism of action of Acyclovir, a downstream product of **N2,9-Diacetylguanine**.

The antiviral activity of Acyclovir is dependent on its selective phosphorylation by viral thymidine kinase, an enzyme present only in virus-infected cells. This initial phosphorylation is the rate-limiting step and accounts for the drug's high selectivity and low toxicity to uninfected host cells. Cellular kinases then further phosphorylate acyclovir monophosphate to the active triphosphate form. Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination, thus halting viral replication.

Conclusion

N2,9-Diacetylguanine is a compound of significant interest in medicinal chemistry and drug development, primarily serving as a cornerstone intermediate in the industrial synthesis of important antiviral medications. Its chemical properties make it well-suited for the regioselective synthesis of nucleoside analogs. While the direct antiviral activity of **N2,9-Diacetylguanine** is not well-characterized, its contribution to the fight against viral diseases through its role as a precursor is undeniable. Further research to quantify its potential intrinsic biological effects could open new avenues for its application. This guide provides a foundational understanding of **N2,9-Diacetylguanine** for researchers and professionals working in the field of antiviral drug discovery and development.

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